molecular formula C14H18N2O4 B5821850 Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate

Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate

Cat. No.: B5821850
M. Wt: 278.30 g/mol
InChI Key: KYMHOVLTBXANOC-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a methyl ester group and a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 1-(1,3-benzodioxol-5-yl)methyl)piperazine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a benzodioxole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-18-14(17)16-6-4-15(5-7-16)9-11-2-3-12-13(8-11)20-10-19-12/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMHOVLTBXANOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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